Balsalazide sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

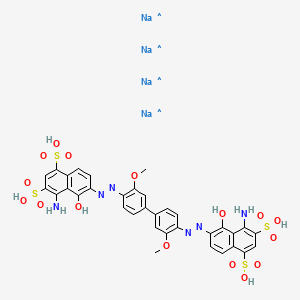

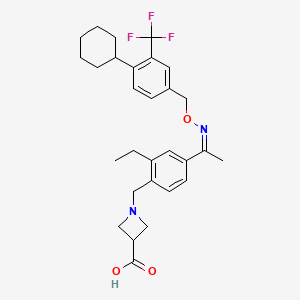

Balsalazide sodium is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which is the active therapeutic agent. This compound is usually administered orally in the form of its disodium salt .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide sodium involves several key steps:

Acylation Reaction: The starting material, 4-aminobenzoic acid, is acylated with glycine to form 4-amino hippuric acid.

Diazotization Reaction: The 4-amino hippuric acid is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid to produce Balsalazide

Industrial Production Methods

In industrial settings, the preparation of this compound involves:

Purification of Balsalazide Acid: The crude Balsalazide acid is dissolved in dimethylformamide or dimethyl sulfoxide, followed by decolorization and crystallization using ethyl alcohol.

Formation of this compound: Sodium hydroxide solution is added to the purified Balsalazide acid solution, followed by the addition of ethyl alcohol to crystallize this compound.

Análisis De Reacciones Químicas

Types of Reactions

Balsalazide sodium undergoes various chemical reactions, including:

Hydrolysis: Under acidic and alkaline conditions, this compound can hydrolyze, resulting in the degradation of the compound.

Common Reagents and Conditions

Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

Hydrolysis: Acidic or alkaline conditions.

Major Products

Aplicaciones Científicas De Investigación

Balsalazide sodium has several scientific research applications:

Mecanismo De Acción

Balsalazide sodium is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine. Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Comparación Con Compuestos Similares

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active agent released from Balsalazide sodium.

Sulfasalazine: Another prodrug that releases mesalazine in the colon.

Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis

Uniqueness

This compound is unique in its ability to deliver mesalazine directly to the colon, bypassing the small intestine. This targeted delivery enhances its efficacy in treating ulcerative colitis compared to other similar compounds .

Propiedades

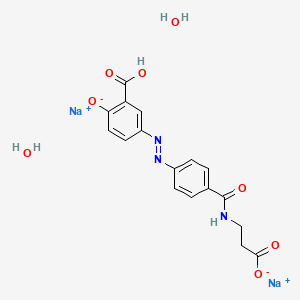

Fórmula molecular |

C17H13N3O6-2 |

|---|---|

Peso molecular |

355.30 g/mol |

Nombre IUPAC |

3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2 |

Clave InChI |

IPOKCKJONYRRHP-UHFFFAOYSA-L |

SMILES canónico |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762410.png)

![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)

![N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762430.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)

![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)

![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)